molecular formula C14H14N2S2 B7051558 4-Methyl-2-(quinolin-3-ylmethylsulfanyl)-4,5-dihydro-1,3-thiazole

4-Methyl-2-(quinolin-3-ylmethylsulfanyl)-4,5-dihydro-1,3-thiazole

Cat. No.: B7051558
M. Wt: 274.4 g/mol
InChI Key: AHQLGULRDLUZEA-UHFFFAOYSA-N
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Description

4-Methyl-2-(quinolin-3-ylmethylsulfanyl)-4,5-dihydro-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with a quinoline moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(quinolin-3-ylmethylsulfanyl)-4,5-dihydro-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Attachment of the Quinoline Moiety: The quinoline moiety can be introduced via a nucleophilic substitution reaction where a quinoline derivative reacts with a suitable electrophile, such as a halomethylthiazole.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to dihydroquinoline derivatives.

    Substitution: The thiazole and quinoline rings can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., alkyl halides) are frequently employed.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydroquinoline Derivatives: From reduction reactions.

    Halogenated or Alkylated Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 4-Methyl-2-(quinolin-3-ylmethylsulfanyl)-4,5-dihydro-1,3-thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has been studied for its potential antimicrobial, antiviral, and anticancer properties. The presence of both quinoline and thiazole rings, which are known for their biological activities, makes it a promising candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. For example, modifications to the quinoline moiety can enhance its activity against specific targets, such as enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(quinolin-3-ylmethylsulfanyl)-4,5-dihydro-1,3-thiazole involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The thiazole ring can interact with enzymes, inhibiting their activity. These interactions can lead to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial activity.

    Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and various thiazole-based drugs.

Uniqueness

4-Methyl-2-(quinolin-3-ylmethylsulfanyl)-4,5-dihydro-1,3-thiazole is unique due to the combination of the quinoline and thiazole rings in a single molecule. This dual functionality can enhance its biological activity and provide a broader spectrum of applications compared to compounds containing only one of these rings.

Properties

IUPAC Name

4-methyl-2-(quinolin-3-ylmethylsulfanyl)-4,5-dihydro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S2/c1-10-8-17-14(16-10)18-9-11-6-12-4-2-3-5-13(12)15-7-11/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQLGULRDLUZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(=N1)SCC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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